molecular formula C20H16N4O2 B11309374 2-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

2-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11309374
M. Wt: 344.4 g/mol
InChI Key: PWBFKJXHQMEFIK-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole ring fused with an imidazo[1,2-a]pyrazine core, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, followed by the formation of the imidazo[1,2-a]pyrazine core. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products .

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE stands out due to its specific combination of a benzodioxole ring and an imidazo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C20H16N4O2/c1-13-4-2-3-5-15(13)22-20-19(23-18-11-21-8-9-24(18)20)14-6-7-16-17(10-14)26-12-25-16/h2-11,22H,12H2,1H3

InChI Key

PWBFKJXHQMEFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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